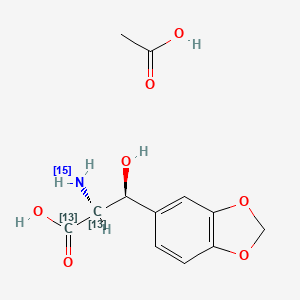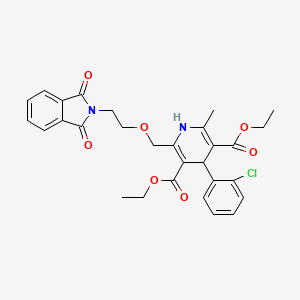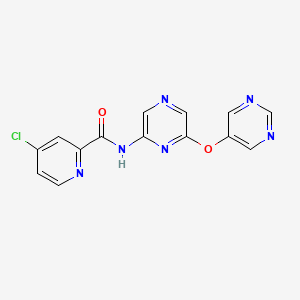
4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyridine-2-carboxylic acid with 6-hydroxypyrazine-2-carboxamide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated synthesis platforms can further streamline the production process.
化学反応の分析
Types of Reactions
4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could lead to the formation of a corresponding amine.
科学的研究の応用
4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
特性
分子式 |
C14H9ClN6O2 |
|---|---|
分子量 |
328.71 g/mol |
IUPAC名 |
4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H9ClN6O2/c15-9-1-2-19-11(3-9)14(22)21-12-6-16-7-13(20-12)23-10-4-17-8-18-5-10/h1-8H,(H,20,21,22) |
InChIキー |
UEUUWJVQGWZIJY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Cl)C(=O)NC2=CN=CC(=N2)OC3=CN=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


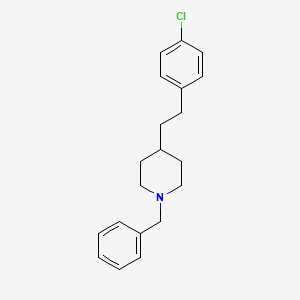
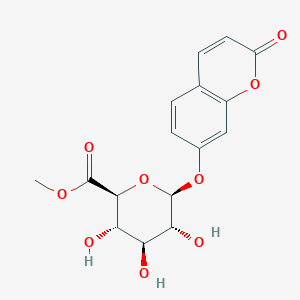
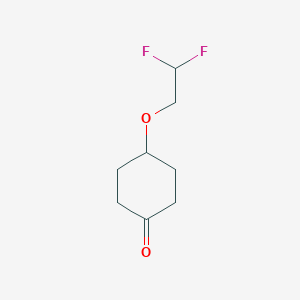
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
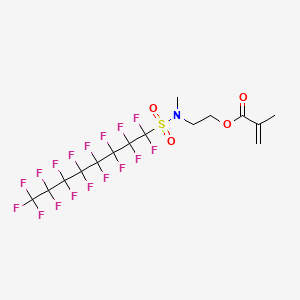
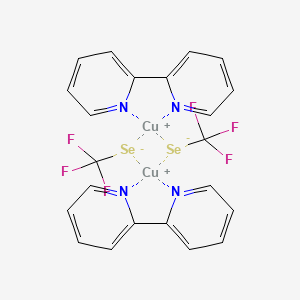
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)
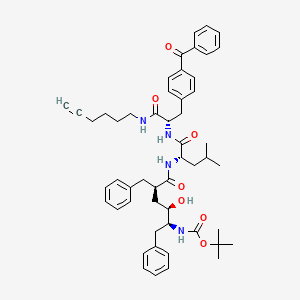
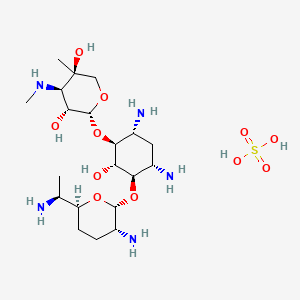
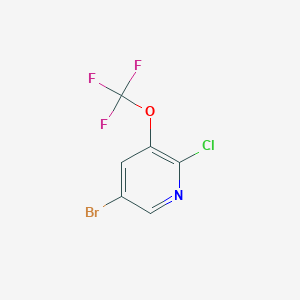
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)

